Product packaging for 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid(Cat. No.:CAS No. 149505-87-3)

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B120447
CAS No.: 149505-87-3
M. Wt: 243.21 g/mol
InChI Key: KJHPQSSQEOOQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 149505-87-3) is a high-value biphenyl derivative of significant interest in organic synthesis and pharmaceutical research. This compound serves as a crucial synthetic intermediate in the development of active pharmaceutical ingredients (APIs). Its molecular formula is C13H9NO4, with an average molecular weight of 243.22 g/mol . Its primary research application is as a versatile precursor in multi-step synthesis. Patent literature identifies this compound and its substituted analogues as key building blocks in the synthetic pathway for complex molecules such as Eltrombopag, a small-molecule thrombopoietin receptor agonist used as a pharmaceutical treatment . The nitro group on the biphenyl scaffold offers a reactive handle for further transformations, notably reduction to a corresponding aniline, which is a common intermediate in the construction of more complex chemical architectures . For research and development purposes, this chemical is supplied as a solid. It is recommended to be stored sealed in dry conditions at 2-8°C to ensure long-term stability . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B120447 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 149505-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHPQSSQEOOQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629595
Record name 3'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149505-87-3
Record name 3'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 3 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Retrosynthetic Analysis of 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

A retrosynthetic analysis of this compound logically centers on the disconnection of the pivotal C-C bond linking the two aromatic rings. This approach simplifies the target molecule into two more readily available or synthesizable aryl precursors. The primary disconnection strategy leads to two potential sets of synthons: one aryl ring bearing a nitro group and a reactive site, and the other carrying a carboxylic acid group and a complementary reactive site.

This strategy points toward well-established cross-coupling reactions. For instance, in the context of a Suzuki-Miyaura coupling, the disconnection would yield a halogenated nitrobenzene (B124822) derivative (such as 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene) and a carboxy-substituted phenylboronic acid (3-carboxyphenylboronic acid). Conversely, the functionalities could be reversed, involving a halogenated benzoic acid and a nitrophenylboronic acid. Another key disconnection pathway points towards an Ullmann-type reaction, which would suggest precursors like a halogenated nitrobenzene and a halogenated benzoic acid derivative for a copper-mediated coupling. This fundamental analysis forms the basis for the synthetic pathways discussed below.

Established Synthetic Pathways for this compound

The construction of the this compound framework is primarily achieved through transition-metal-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance in forming aryl-aryl bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling involving boronic acids)

The Suzuki-Miyaura coupling reaction is a cornerstone for the synthesis of biphenyl (B1667301) derivatives and is highly applicable for producing this compound. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. mdpi.com For the target molecule, a common approach is the reaction between a halogenated nitrobenzene and 3-carboxyphenylboronic acid.

A significant advancement in this area is the use of nitroarenes directly as electrophilic coupling partners, proceeding via the cleavage of the Ar–NO2 bond. organic-chemistry.orgnih.gov This innovative method expands the scope of the Suzuki-Miyaura reaction, as nitroarenes are often simple to prepare through nitration. organic-chemistry.org The catalytic cycle for this denitrative coupling involves the oxidative addition of the C–NO2 bond to a Pd(0) center. mdpi.comnih.gov

Key components of these reactions include a palladium source (e.g., Pd(OAc)2, Pd(acac)2, Pd(PPh3)4), a phosphine (B1218219) ligand (e.g., BrettPhos), and a base (e.g., K2CO3, K3PO4). organic-chemistry.orgacs.org The choice of these components is crucial for achieving high yields and preventing side reactions. mdpi.com

Other Aromatic Carbon-Carbon Bond Formation Strategies

Beyond palladium catalysis, other methods for forming the central aromatic C-C bond are available, with the Ullmann reaction being a prominent example. The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.orgbyjus.com This method, which often requires high temperatures, can be adapted for the synthesis of unsymmetrical biphenyls. organic-chemistry.org In the context of this compound, this could involve the coupling of a halogenated nitrobenzene with a halogenated benzoic acid derivative in the presence of copper. iitk.ac.ingoogle.com The mechanism involves the formation of an active copper(I) species, which undergoes oxidative addition with the aryl halides, followed by reductive elimination to form the biaryl product. organic-chemistry.orgbyjus.com

While less efficient for this specific transformation, other historical methods for biaryl synthesis include the Sandmeyer reaction, which can proceed through the diazotization of an amino-biphenyl precursor. However, the direct cross-coupling methods are generally preferred for their superior efficiency and generality. nih.gov

Synthesis and Characterization of Key Precursors and Advanced Intermediates (e.g., 2'-(benzyloxy)-3'-nitro-1,1'-biphenyl-3-carboxylic acid)

The synthesis of complex target molecules often relies on the preparation and purification of advanced intermediates where certain functional groups are protected. For derivatives of this compound, a key intermediate is 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. google.comnih.gov The benzyloxy group serves as a protecting group for a hydroxyl functionality, which can be deprotected in a later step.

The synthesis of this intermediate has been documented via a Suzuki coupling reaction. google.com In a specific example, 2-benzyloxy-1-bromo-3-nitrobenzene is coupled with 3-carboxyphenylboronic acid. The reaction is catalyzed by a palladium complex, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), in the presence of a base like potassium carbonate and a solvent system such as 1,4-dioxane (B91453) and water. google.com Another set of conditions uses palladium acetate (B1210297) with sodium carbonate as the base. google.com The reaction yields the desired biphenyl intermediate, which can then be carried forward. google.com

The characterization of this intermediate is crucial to confirm its structure before proceeding. Standard analytical techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the proton and carbon framework, Infrared (IR) spectroscopy to identify functional groups (such as the carboxylic acid C=O and O-H stretches, and the nitro N-O stretches), and Mass Spectrometry (MS) to confirm the molecular weight (349.3 g/mol ). nih.govajgreenchem.com

Intermediate NameMolecular FormulaMolecular WeightSynthesis MethodPrecursors
2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid google.comnih.govC20H15NO5349.3 g/mol Suzuki-Miyaura Coupling2-Benzyloxy-1-bromo-3-nitrobenzene and 3-Carboxyphenylboronic acid google.com

Optimization of Reaction Conditions and Enhanced Synthetic Efficiency in Academic Research

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction conditions. Research has focused on several key parameters to enhance the efficiency of the underlying cross-coupling reactions.

Catalyst System: The choice of catalyst and ligand is paramount. For Suzuki-Miyaura couplings involving challenging substrates like nitroarenes, bulky and electron-rich biarylphosphine ligands such as BrettPhos have proven to be crucial. mdpi.comnih.gov These ligands facilitate the critical oxidative addition step and promote efficient reductive elimination. For large-scale syntheses, heterogeneous catalysts like Pd/C are often preferred due to their ease of separation and recyclability, which can lead to products with very low residual palladium levels. acs.org

Base and Additives: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura cycle. The optimal choice depends on the specific substrates, with common bases including K2CO3, K3PO4, and Cs2CO3. researchgate.net In some cases, additives are necessary. For the coupling of nitroarenes, the addition of 18-crown-6 (B118740) has been shown to be beneficial. mdpi.comorganic-chemistry.org

Solvent and Temperature: The solvent system influences the solubility of reactants and the reaction rate. Mixtures of organic solvents like 1,4-dioxane or methanol (B129727) with water are commonly employed for Suzuki reactions. acs.orggoogle.com The ratio of organic solvent to water can be a critical parameter to optimize for both reaction efficiency and product isolation. acs.org Temperature is another key variable; while some modern catalytic systems operate at room temperature, many coupling reactions require heating to proceed at a reasonable rate. mdpi.comresearchgate.net

The table below summarizes optimized conditions reported for Suzuki-Miyaura couplings relevant to the synthesis of nitro-biphenyls.

Catalyst SystemBase / AdditiveSolventTemp.Key Finding
Pd(acac)2 / BrettPhos mdpi.comorganic-chemistry.orgK3PO4 / 18-crown-61,4-Dioxane130 °CEnables the novel use of nitroarenes as electrophiles via C-NO2 bond cleavage. mdpi.comorganic-chemistry.org
Pd/C acs.orgNa2CO3MeOH / H2ORefluxEfficient for large-scale synthesis, resulting in low palladium contamination. acs.org
C60-TEGs/PdCl2 researchgate.netK2CO3WaterRoom T.A green chemistry approach using a water-soluble nanocatalyst. researchgate.net

Exploration of Green Chemistry Principles in the Synthesis of Nitro-Biphenyl Carboxylic Acids

The synthesis of nitroaromatic compounds is increasingly scrutinized through the lens of green chemistry, aiming to reduce environmental impact and improve safety. nih.govnih.gov Key principles of green chemistry are being actively applied to the synthesis of biphenyl carboxylic acids.

One of the most significant advances is the development of catalytic systems that operate in environmentally benign solvents, primarily water. researchgate.net This approach avoids the use of volatile and often toxic organic solvents. nih.gov For example, a water-soluble fullerene-supported PdCl2 nanocatalyst has been successfully used for the Suzuki–Miyaura cross-coupling of bromobenzoic acids with aryl boronic acids in pure water at room temperature, achieving yields greater than 90%. researchgate.net

Another core principle is energy efficiency. The development of catalysts that are highly active at ambient temperatures eliminates the need for heating, thereby reducing energy consumption. researchgate.netresearchgate.net Furthermore, the design of recyclable catalysts, such as heterogeneous catalysts or those supported on polymers or nanoparticles, addresses the principle of waste prevention. acs.orgresearchgate.net Such catalysts can be recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable. researchgate.net

Chemical Reactivity and Derivatization Studies of 3 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Transformations and Reduction Pathways of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. masterorganicchemistry.com This conversion is crucial as it dramatically changes the electronic properties of the substituent, transforming a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com The resulting 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid is a valuable bifunctional building block. The reduction process generally proceeds through nitroso and hydroxylamine (B1172632) intermediates. acs.org

A variety of methods, both catalytic and non-catalytic, are effective for the reduction of aromatic nitro compounds and are applicable to 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. acs.org

Catalytic Hydrogenation: This is a common and often high-yielding method for nitro group reduction. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide are typically used in the presence of hydrogen gas. google.comgoogle.com For the structurally related compound, 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid, catalytic hydrogenation using 5% Pd/C in methanol (B129727) at room temperature successfully yields the corresponding amino derivative. ambeed.com One of the advantages of catalytic hydrogenation is that it can be performed under neutral pH conditions, which is beneficial for substrates with acid-sensitive functional groups. masterorganicchemistry.com

Non-Catalytic Chemical Reduction: Several chemical reducing agents are effective. These methods are broadly classified as reductions by metals, hydride transfers, or transfer hydrogenation. acs.org

Metals in Acidic Media: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as HCl are classic reagents for converting nitro groups to amines. masterorganicchemistry.com

Transfer Hydrogenation: Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst like Raney nickel or ferric hydroxide (B78521) (Fe(OH)₃) serves as a source of hydrogen for the reduction. This method has been successfully applied to the synthesis of an intermediate for the drug Eltrombopag, where 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid was reduced using hydrazine hydrate with ferric hydroxide and silica (B1680970) gel in an ethanol/water mixture, achieving a high yield.

The following table summarizes common reductive methodologies applicable to nitroarenes.

The progress of the reduction of the nitro group can be monitored effectively using various spectroscopic and chromatographic techniques. While specific studies detailing the monitoring for this compound are not prevalent, the principles are well-established for nitroarene reductions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for monitoring the reaction. The chemical shifts of the aromatic protons are sensitive to the electronic nature of the substituents. The conversion of the electron-withdrawing -NO₂ group to the electron-donating -NH₂ group causes a characteristic upfield shift (to lower ppm values) of the signals for the protons on the same aromatic ring. This change allows for the quantification of starting material consumption and product formation over time. nih.gov

Infrared (IR) Spectroscopy: The nitro group has strong, characteristic asymmetric and symmetric stretching vibrations, typically appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. As the reduction proceeds, the intensity of these peaks diminishes. Concurrently, the appearance of N-H stretching bands for the newly formed amino group (typically two bands for a primary amine in the region of 3500-3300 cm⁻¹) signifies the formation of the product.

UV-Visible Spectroscopy: The conversion of a nitroarene to its corresponding aniline (B41778) often results in a noticeable shift in the UV-Vis absorption spectrum. This technique is particularly useful for kinetic analysis, where the change in absorbance at a characteristic wavelength for either the reactant or the product can be measured over time. researchgate.net

Chromatography: Thin-layer chromatography (TLC) is a simple and rapid method for qualitatively monitoring the reaction's progress by observing the disappearance of the starting material spot and the appearance of the more polar product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate and quantify the reactant, intermediates, and final product. nih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional handle that can undergo a range of nucleophilic acyl substitution reactions. solubilityofthings.com For these reactions to occur, the hydroxyl (-OH) portion, which is a poor leaving group, must typically be converted into a better leaving group or activated.

Esterification: The most common reaction is the formation of esters. Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (like H₂SO₄ or TsOH), is a standard method. masterorganicchemistry.com This reaction is an equilibrium process, and driving it to completion often requires removing the water formed or using a large excess of the alcohol. masterorganicchemistry.com Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive species.

Amide Formation: Direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. To facilitate amide bond formation, the carboxylic acid must be "activated" using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used; they react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine nucleophile. youtube.comkhanacademy.org

Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride can then be easily converted to a wide variety of other carboxylic acid derivatives, including esters and amides, by reacting it with the appropriate nucleophile (an alcohol or amine, respectively). ub.eduyoutube.com

The table below outlines potential reactions of the carboxylic acid group.

Investigations into Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Biphenyl (B1667301) Core

The substitution pattern on the biphenyl core of this compound is strongly influenced by the directing effects of the existing nitro and carboxyl groups.

Electrophilic Aromatic Substitution (EAS): Both the nitro (-NO₂) and carboxylic acid (-COOH) groups are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution. youtube.comnumberanalytics.comlibretexts.orgnumberanalytics.com

On the Nitro-Substituted Ring: The -NO₂ group at the 3' position will direct incoming electrophiles (e.g., in nitration or halogenation reactions) to the positions meta to itself, which are the 2', 4', and 6' positions.

On the Carboxyl-Substituted Ring: Similarly, the -COOH group at the 3 position will direct incoming electrophiles to the 2, 4, and 6 positions. Because both groups deactivate their respective rings, forcing conditions (e.g., higher temperatures, stronger catalysts) would likely be required to achieve further substitution. youtube.com The relative deactivating strength of the two groups would determine which ring is more susceptible to attack, though both are significantly less reactive than benzene.

Nucleophilic Aromatic Substitution (NAS/SₙAr): Aromatic rings are typically electron-rich and not susceptible to nucleophilic attack. However, the presence of a potent electron-withdrawing group, such as a nitro group, can activate a ring towards nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.comlibretexts.org

For an SₙAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, and the electron-withdrawing group must be positioned ortho or para to it. libretexts.orglibretexts.org

In the case of this compound itself, there is no leaving group, so it would not undergo a typical SₙAr reaction. However, if a derivative, such as 4'-chloro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, were used, the nitro group at the 3' position would be ortho to the chloro leaving group at the 4' position. This arrangement would strongly activate the 4' position for nucleophilic attack, allowing the chlorine to be displaced by nucleophiles like alkoxides, amines, or thiols. The negative charge in the intermediate (a Meisenheimer complex) would be effectively stabilized by resonance involving the adjacent nitro group. libretexts.org The carboxyl-substituted ring, lacking a strong activating group, would remain inert to nucleophilic attack.

Mechanistic Investigations and Reaction Pathway Elucidation for 3 Nitro 1,1 Biphenyl 3 Carboxylic Acid Synthesis and Transformation

Kinetic and Thermodynamic Studies of Critical Synthetic Steps

While specific kinetic and thermodynamic data for the synthesis of 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid are not extensively reported, the general principles of the Suzuki-Miyaura coupling of nitroarenes provide a framework for understanding the reaction dynamics. The reaction typically involves the coupling of a nitro-substituted aryl halide (or a nitroarene itself) with an arylboronic acid.

Studies on related systems suggest that the reaction rate is dependent on the concentration of the catalyst, the aryl halide, and the organoboron reagent, as well as the temperature and the nature of the solvent and base. The reaction is typically performed at elevated temperatures, often between 80°C and 130°C, to overcome the activation energy barrier of the rate-limiting step. organic-chemistry.org

Role of Catalytic Systems in Biphenyl (B1667301) Formation and Subsequent Functionalization

The choice of the catalytic system is paramount for the efficient synthesis of this compound. The system typically comprises a palladium precursor, a ligand, a base, and a solvent.

Palladium Precursors: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)2) and palladium acetylacetonate (Pd(acac)2). organic-chemistry.org These Pd(II) sources are reduced in situ to the active Pd(0) species that enters the catalytic cycle.

Ligands: The selection of the ligand is critical, especially when dealing with challenging substrates like nitroarenes. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition of the relatively inert C-NO2 bond. mdpi.comresearchgate.net For the Suzuki-Miyaura coupling of nitroarenes, BrettPhos has been identified as a particularly effective ligand. mdpi.comorganic-chemistry.org The steric bulk of such ligands promotes the formation of monoligated palladium complexes, which are more reactive in the oxidative addition step, while their electron-donating nature increases the electron density on the palladium center, further facilitating this key step. nih.gov In contrast, less bulky or electron-poor ligands like triphenylphosphine (B44618) (PPh3) have been found to be ineffective for this transformation. mdpi.com

Bases: A base is essential for the activation of the boronic acid in the transmetalation step. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4). organic-chemistry.orgnih.gov The base converts the boronic acid into a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium center. The choice of base can also influence the reaction rate and yield, and its effectiveness can be solvent-dependent.

Solvents: The reaction is typically carried out in aprotic polar solvents such as 1,4-dioxane (B91453), toluene, or dimethylformamide (DMF). organic-chemistry.orgresearchgate.net The solvent's ability to dissolve the reactants and stabilize the intermediates in the catalytic cycle is crucial for the reaction's success. In some cases, the presence of water as a co-solvent can be beneficial. mdpi.com

ComponentExamplesRole in the ReactionImpact on Synthesis
Palladium PrecursorPd(OAc)2, Pd(acac)2Source of the active Pd(0) catalyst.Initiates the catalytic cycle.
LigandBrettPhos, SPhos, RuPhosStabilizes the Pd catalyst and facilitates oxidative addition.Crucial for the coupling of challenging nitroarene substrates; bulky, electron-rich ligands are preferred. mdpi.com
BaseK3PO4, K2CO3, Cs2CO3Activates the boronic acid for transmetalation.Essential for the transfer of the aryl group from boron to palladium.
Solvent1,4-Dioxane, Toluene, DMFProvides the reaction medium and solubilizes reactants.Can influence reaction rate and solubility of intermediates.

Analysis of Byproduct Formation and Impurity Profiling in Synthetic Schemes

The synthesis of this compound via the Suzuki-Miyaura coupling is not without the formation of byproducts and impurities. A thorough understanding of these is essential for optimizing the reaction conditions and ensuring the purity of the final product.

Common Byproducts:

Homocoupling Products: A significant side reaction is the homocoupling of the arylboronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.

Dehalogenation/Denitration Products: If an aryl halide is used as the starting material, dehalogenation of the starting material can occur, leading to the formation of nitrobenzene (B124822). Similarly, when using a nitroarene, reductive denitration can be a competing pathway.

Protodeboronation: The arylboronic acid can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures.

Impurity Profile: The impurity profile of this compound can include unreacted starting materials (e.g., 3-nitro-bromobenzene and 3-carboxyphenylboronic acid), the byproducts mentioned above, and potentially isomers if the starting materials are not pure. The presence of the nitro and carboxylic acid functional groups could also lead to other side reactions under the reaction conditions, although these are less commonly reported for the Suzuki-Miyaura reaction. Careful control of the reaction atmosphere (e.g., using an inert gas like argon or nitrogen) and the stoichiometry of the reactants can help to minimize the formation of these impurities.

Byproduct/ImpurityFormation PathwayMitigation Strategies
Homocoupling Product (of boronic acid)Oxidation of Pd(0) to Pd(II) in the presence of oxygen.Maintaining an inert atmosphere (e.g., Argon, Nitrogen).
Dehalogenation/Denitration ProductSide reaction in the catalytic cycle, often involving a hydride source.Optimization of catalyst, ligand, and reaction conditions.
Protodeboronation ProductReaction of the boronic acid with a proton source (e.g., water).Use of anhydrous solvents and careful control of reaction time and temperature.
Unreacted Starting MaterialsIncomplete reaction.Optimization of reaction time, temperature, and catalyst loading.

Computational and Experimental Insights into Reaction Mechanisms

Both computational and experimental studies have been instrumental in elucidating the reaction mechanism for the Suzuki-Miyaura coupling of nitroarenes, which is directly applicable to the synthesis of this compound.

Experimental Insights: Mechanistic studies have confirmed that the catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes is initiated by the oxidative addition of the aryl-nitro bond to the palladium catalyst. organic-chemistry.orgnih.gov This was a significant finding, as the C-NO2 bond was not traditionally considered a reactive site for such cross-coupling reactions. Stoichiometric experiments have allowed for the isolation and characterization of key intermediates in the catalytic cycle, providing direct evidence for the proposed mechanism. mdpi.com Kinetic studies, while not specific to the target molecule, have generally pointed to the oxidative addition as the rate-limiting step in these reactions. mdpi.comthieme.de

Computational Insights: Density Functional Theory (DFT) calculations have provided a detailed energetic picture of the reaction pathway. rsc.orgnih.govresearchgate.net These studies have been crucial in understanding the role of the bulky phosphine ligands in lowering the activation barrier for the oxidative addition of the C-NO2 bond. For example, DFT calculations have shown that the activation barrier for the oxidative addition of 4-nitroanisole is significantly lower with a bulky ligand like BrettPhos compared to a less sterically demanding ligand like PPh3. mdpi.com

Computational studies have also been used to investigate the geometries of the transition states and the relative stabilities of the intermediates along the reaction coordinate. These calculations support the proposed catalytic cycle involving oxidative addition, transmetalation, and reductive elimination and have helped to rationalize the observed reactivity and selectivity in these reactions. For a model Suzuki-Miyaura reaction, DFT calculations have estimated the activation energy for the oxidative addition of bromobenzene to be as low as 2.6 kcal/mol on a Pd-zeolite catalyst, while the transmetalation step was found to be rate-determining with an activation energy of 36.8 kcal/mol under neutral conditions. nih.gov The reductive elimination step typically has a lower activation barrier. nih.gov

Reaction StepKey Findings from DFT Studies (on analogous systems)Significance
Oxidative AdditionBulky, electron-rich ligands significantly lower the activation energy. mdpi.com The activation energy for bromobenzene on a Pd-zeolite catalyst was calculated to be ~2.6 kcal/mol. nih.govExplains the necessity of specific ligands for the coupling of nitroarenes. This step is often rate-determining.
TransmetalationCan be the rate-determining step under certain conditions, with a calculated activation energy of ~36.8 kcal/mol for phenylboronic acid under neutral conditions. nih.govHighlights the importance of the base in activating the boronic acid to lower this barrier.
Reductive EliminationGenerally has a lower activation barrier compared to oxidative addition and transmetalation. For a model system, the activation energy was calculated to be ~14.4 kcal/mol. nih.govThis step is typically facile and drives the regeneration of the active catalyst.

Advanced Spectroscopic and Structural Characterization in the Research Context of 3 Nitro 1,1 Biphenyl 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, connectivity, and electronic environment of hydrogen atoms. For this compound, the spectrum is characterized by distinct regions. The most downfield signal is typically the acidic proton of the carboxylic acid group (-COOH), which appears as a broad singlet around 10-13 ppm. The eight aromatic protons resonate in the 7.5-8.5 ppm range, exhibiting complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling between adjacent protons. The protons on the nitro-substituted ring are generally shifted further downfield due to the strong electron-withdrawing nature of the nitro group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 165-185 ppm region. libretexts.org The twelve aromatic carbons produce a series of signals between 120-150 ppm. The carbons directly attached to the nitro group and the carboxylic acid group, as well as the carbons forming the biphenyl (B1667301) linkage, show distinct chemical shifts that are invaluable for complete assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted Chemical Shift (ppm) Description
¹H NMR
-COOH10.0 - 13.0Broad singlet, acidic proton
Ar-H7.5 - 8.5Complex multiplets, aromatic protons
¹³C NMR
-C=O165 - 185Carboxylic acid carbonyl carbon libretexts.org
Ar-C120 - 150Aromatic carbons
Ar-C-NO₂~148Carbon attached to the nitro group

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

For this compound, the FTIR spectrum is dominated by several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.info

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C=O Stretch: An intense, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is found between 1690-1730 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to the lower end of the range.

N-O Stretches: The nitro group (NO₂) exhibits two distinct, strong stretching vibrations: an asymmetric stretch between 1475-1550 cm⁻¹ and a symmetric stretch between 1290-1360 cm⁻¹. orgchemboulder.comorgchemboulder.com These are highly characteristic and confirm the presence of the nitro moiety. spectroscopyonline.comlibretexts.org

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region.

C-O Stretch & O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are coupled and appear in the 1210-1440 cm⁻¹ fingerprint region.

Table 2: Key FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=O Stretch (Carboxylic Acid)1690 - 1730Strong, Sharp
N-O Asymmetric Stretch1475 - 1550Strong
N-O Symmetric Stretch1290 - 1360Strong
C=C Stretch (Aromatic)1400 - 1600Medium to Weak
C-O Stretch / O-H Bend1210 - 1440Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are commonly used.

The molecular formula of the compound is C₁₃H₉NO₄, corresponding to a monoisotopic mass of approximately 243.0532 Da. nih.govnih.gov HRMS can measure this mass with high accuracy (typically to within 5 ppm), which provides strong evidence for the assigned molecular formula.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. For this compound, common fragmentation pathways for the deprotonated molecule [M-H]⁻ would include:

Loss of CO₂: A characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide (44 Da) to yield a [M-H-CO₂]⁻ ion. sci-hub.se

Loss of NO₂: Cleavage of the C-N bond can result in the loss of a nitro radical (46 Da).

Loss of COOH: The loss of the entire carboxyl group (45 Da) is also a possible fragmentation pathway.

Table 3: Expected Ions in HRMS of this compound (Negative Ion Mode)

Ion Formula Description Calculated m/z
[M-H]⁻C₁₃H₈NO₄⁻Deprotonated Molecular Ion242.0459
[M-H-CO₂]⁻C₁₂H₈NO₂⁻Loss of Carbon Dioxide198.0561
[M-H-NO₂]⁻C₁₃H₈O₂⁻Loss of Nitro Group196.0529

X-ray Crystallography for Solid-State Structure Determination (as applied to structurally analogous nitro-biphenyl carboxylic acids)

While a specific crystal structure for this compound may not be readily available, X-ray crystallography studies on structurally analogous compounds, such as other nitro-substituted biphenyl carboxylic acids, provide critical insights into their three-dimensional arrangement in the solid state. eurjchem.comresearchgate.net

This technique precisely determines bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl systems. In the solid state, the presence of both a nitro group and a carboxylic acid group dictates the intermolecular interactions. The carboxylic acid groups typically form strong hydrogen-bonded dimers, creating a centrosymmetric arrangement where two molecules are linked. These dimers then pack into a crystal lattice influenced by other weaker interactions, such as π-π stacking of the aromatic rings and interactions involving the nitro groups. Analysis of analogous structures reveals that these compounds often crystallize in common space groups like P2₁/c or P-1. researchgate.net

Elemental Analysis in Research Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is then compared to the theoretical percentages calculated from the molecular formula, C₁₃H₉NO₄. A close agreement between the experimental and theoretical values (typically within ±0.4%) serves as a crucial verification of the compound's elemental composition and a reliable indicator of its purity. elementar.com

For a new synthesis of this compound, elemental analysis provides the definitive confirmation that the desired product has been obtained with the correct stoichiometry of elements.

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₉NO₄)

Element Atomic Mass Count Total Mass Percentage (%)
Carbon (C)12.01113156.14364.21%
Hydrogen (H)1.00899.0723.73%
Nitrogen (N)14.007114.0075.76%
Oxygen (O)15.999463.99626.31%
Total 243.218 100.00%

Computational Chemistry and Theoretical Modeling of 3 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to determine its optimized geometry and electronic properties.

The presence of a nitro group (-NO2), a strong electron-withdrawing group, on one phenyl ring and a carboxylic acid group (-COOH), which is also electron-withdrawing, on the other, significantly influences the electronic distribution across the biphenyl (B1667301) system. This electronic asymmetry is crucial in defining the molecule's reactivity and intermolecular interactions.

Molecular Orbital (MO) analysis, particularly of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity.

HOMO : The HOMO is expected to be localized primarily on the phenyl ring bearing the carboxylic acid group, which is less deactivated than the nitro-substituted ring. The electron density would be highest on the carbon atoms of this ring.

LUMO : Conversely, the LUMO is anticipated to be predominantly located on the phenyl ring with the nitro group, given its strong electron-accepting nature. The LUMO's energy level indicates the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the presence of both electron-withdrawing groups is expected to lower the energies of both HOMO and LUMO, with a potentially moderate HOMO-LUMO gap.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy ~ -7.0 eV Indicates the energy of the highest energy electrons available for donation.
LUMO Energy ~ -3.5 eV Indicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap ~ 3.5 eV Suggests moderate chemical reactivity and stability.

Conformational Analysis and Torsional Dynamics of the Biphenyl Linkage

The conformation of biphenyl systems is defined by the dihedral angle (torsional angle) between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho-substituents and the electronic effects favoring planarity (which maximizes π-conjugation).

In this compound, the substituents are in the meta positions, which minimizes direct steric clash between the rings. However, the substituents themselves can influence the rotational barrier. The torsional dynamics can be explored by performing a potential energy scan, where the dihedral angle is systematically varied and the energy of the molecule is calculated at each step.

It is predicted that the molecule will adopt a non-planar conformation in its ground state, with a dihedral angle likely in the range of 30-50 degrees. This twist from planarity is a common feature of substituted biphenyls. The rotational barrier, or the energy required for one ring to rotate relative to the other, would provide insight into the molecule's conformational flexibility at different temperatures.

Table 2: Predicted Conformational Properties of this compound

Parameter Predicted Value Implication
Ground State Dihedral Angle 35-45° Non-planar structure, balancing conjugation and steric effects.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

The electronic structure and molecular orbital analysis provide a foundation for predicting the reactivity of this compound. The distribution of electron density and the locations of the HOMO and LUMO are key determinants of how the molecule will interact with other chemical species.

Electrophilic Attack: The phenyl ring bearing the carboxylic acid group, being less deactivated, is the more likely site for electrophilic aromatic substitution. The directing effect of the meta-carboxylic acid group would favor substitution at the positions ortho and para to the biphenyl linkage on that ring.

Nucleophilic Attack: The phenyl ring with the nitro group is highly electron-deficient and therefore susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Reactivity of Functional Groups:

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

The nitro group can be reduced to an amine, which can then participate in a variety of subsequent reactions.

Computational models can be used to calculate activation energies for different reaction pathways, thereby predicting the most likely products (regioselectivity). Stereoselectivity is less of a concern for reactions at the aromatic rings but could be relevant if chiral reagents are used or if subsequent transformations create stereocenters.

Table 3: Predicted Reactive Sites in this compound

Reaction Type Most Probable Site Rationale
Electrophilic Substitution C-2, C-4, C-6 positions of the carboxylic acid-bearing ring Less deactivated ring, directed by the meta-COOH group.

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase (e.g., in solution or in a crystal lattice). These simulations model the movement of atoms over time, offering a dynamic picture of intermolecular interactions.

Given the presence of the carboxylic acid group, which is a strong hydrogen bond donor and acceptor, and the nitro group, which can act as a hydrogen bond acceptor, this molecule has the potential to form intricate supramolecular assemblies. MD simulations could explore:

Dimerization: The formation of hydrogen-bonded dimers through the carboxylic acid groups is a highly probable interaction.

Solvation: How the molecule interacts with solvent molecules, which would affect its solubility and reactivity in different media.

Crystal Packing: Predicting the most stable crystal structure by analyzing the intermolecular forces that govern the packing of molecules in the solid state. These forces would include hydrogen bonding, π-π stacking between the phenyl rings, and dipole-dipole interactions.

Future Directions and Emerging Research Avenues for 3 Nitro 1,1 Biphenyl 3 Carboxylic Acid

Development of Novel, Sustainable, and Environmentally Benign Synthetic Routes

The predominant method for constructing the biphenyl (B1667301) core of compounds like 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is the Suzuki cross-coupling reaction. researchgate.net Future research will likely focus on rendering these synthetic routes more sustainable and environmentally friendly. A key area of development is the refinement of catalytic systems. While palladium catalysts are highly effective, research is ongoing to develop more robust, cheaper, and greener alternatives. researchgate.netacs.org

Key research targets in this area include:

Catalyst Optimization: Moving from homogeneous catalysts like palladium acetate (B1210297) with triphenylphosphine (B44618) ligands to heterogeneous catalysts such as palladium on carbon (Pd/C). acs.org Heterogeneous catalysts offer easier separation from the reaction mixture, reducing residual metal contamination in the final product and allowing for catalyst recycling.

Green Solvents: Traditional Suzuki couplings often use organic solvents. Future routes could explore the use of aqueous solvent systems, such as methanol (B129727)/water or toluene/ethanol/water mixtures, which reduce the environmental impact. acs.orgmdpi.com

Alternative Nitration Methods: The introduction of the nitro group often involves harsh reagents like concentrated nitric acid, which poses safety and environmental hazards. nih.gov Developing milder, non-acidic nitration protocols, potentially using reagents like trifluoroacetyl nitrate (B79036) generated in situ, could provide a safer and more selective method for synthesizing nitro-biphenyl precursors. nih.gov

Synthetic StrategyTraditional ApproachPotential Sustainable ImprovementRationale
CatalysisHomogeneous Palladium Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) researchgate.netgoogle.comHeterogeneous Catalysts (e.g., Pd/C) acs.orgFacilitates catalyst recovery and reuse; minimizes metal leaching.
Solvent SystemOrganic Solvents (e.g., THF, Toluene) mdpi.comgoogle.comAqueous Mixtures (e.g., MeOH/H₂O) acs.orgReduces volatile organic compound (VOC) emissions and environmental impact.
NitrationConcentrated Nitric Acid nih.govMilder, non-acidic nitrating agents nih.govEnhances safety, reduces hazardous waste, and can improve functional group tolerance.

Exploration of New Derivatization Strategies for Diverse Chemical Libraries

The carboxylic acid group is a prime handle for derivatization, enabling the creation of large chemical libraries for screening in drug discovery and materials science. thermofisher.com Future research will focus on leveraging this functional group to synthesize a wide array of amides, esters, and other analogues.

One promising and well-established method involves derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH). slu.sediva-portal.org This technique, often used in metabolomics to enhance the detection sensitivity of carboxylic acids in mass spectrometry, converts the carboxylic acid into a 3-nitrophenylhydrazide. slu.senih.gov This strategy could be adapted to create a library of hydrazide derivatives from this compound. The reaction is typically facilitated by a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as pyridine. researchgate.net

Beyond hydrazides, other derivatization avenues include:

Amide Library Synthesis: Coupling the carboxylic acid with a diverse panel of primary and secondary amines to generate a library of amides. This is a foundational strategy in medicinal chemistry for exploring structure-activity relationships. thermofisher.com

Esterification: Converting the carboxylic acid to various esters can modify the compound's polarity, solubility, and pharmacokinetic properties. thermofisher.com

Nitrile Conversion: Catalytic methods can directly convert carboxylic acids into nitriles, offering a distinct functional group for further chemical modification or as a final pharmacophore. rsc.orgresearchgate.net

Derivative ClassGeneral ReagentsKey FeaturesReference
AmidesAmines, Coupling Agents (e.g., EDC)Structurally diverse; common in bioactive molecules. thermofisher.com
EstersAlcoholsModulates polarity and bioavailability. thermofisher.com
Hydrazides3-Nitrophenylhydrazine (3-NPH), EDCImproves mass spectrometry detection; creates unique derivatives. slu.senih.gov
NitrilesPIII/PV Catalysis SystemsProvides a versatile chemical handle for further synthesis. rsc.org

Investigation of its Potential in Supramolecular Chemistry or Self-Assembly Systems (drawing insights from related biphenyl derivatives)

The rigid biphenyl core is a common motif in molecules designed for self-assembly and supramolecular chemistry. Research on related biphenyl derivatives demonstrates their capacity to form highly ordered structures, such as self-assembled monolayers (SAMs). nih.govnih.gov The functional groups on this compound could play a crucial role in directing non-covalent interactions to form predictable, higher-order structures.

Insights from related systems suggest promising research directions:

Hydrogen Bonding Networks: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the nitro group can act as a hydrogen bond acceptor. These functionalities could drive the formation of well-defined assemblies, similar to how urea (B33335) groups direct the self-assembly of azo biphenyl derivatives into sheet-like morphologies. rsc.org

Surface Modification: Like biphenyl thiols that form ordered SAMs on gold surfaces, derivatives of this compound could be designed to anchor to various substrates. nih.govnih.gov The terminal functional groups would then dictate the surface properties.

Polymorphism Control: Studies on biphenyl-based thiols have shown that even small changes, such as the length of an alkyl chain, can lead to different packed structures (polymorphism). nih.gov The interplay between the nitro and carboxylic acid groups in this compound could be systematically studied to understand and control the formation of different crystalline or assembled states.

Advanced Catalysis and Reaction Engineering for Process Optimization in Academic and Industrial Settings

For this compound to be a viable intermediate on a larger scale, its synthesis must be efficient, scalable, and cost-effective. Future research in catalysis and reaction engineering will be critical to achieving this. The Suzuki coupling remains the most likely reaction for optimization.

Key areas for process optimization include:

High-Throughput Screening: Employing high-throughput experimentation to rapidly screen different catalysts, ligands, bases, and solvent conditions to identify the optimal combination for maximizing yield and purity while minimizing reaction time.

Scale-Up Studies: Transitioning a lab-scale synthesis to a multikilogram scale presents challenges such as heat transfer, mixing, and purification. acs.org Research into process parameters, such as the temperature of acidification during workup, can be crucial for controlling particle size, which in turn dramatically affects filtration time and product purity on an industrial scale. acs.org

Flow Chemistry: Moving from traditional batch processing to continuous flow chemistry could offer significant advantages. Flow reactors can provide superior control over reaction parameters (temperature, pressure, stoichiometry), improve safety when dealing with energetic intermediates (like nitro compounds), and facilitate easier scale-up.

Q & A

Q. What are the standard synthetic routes for 3'-nitro-[1,1'-biphenyl]-3-carboxylic acid?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Nitration of a biphenyl precursor to introduce the nitro group. Nitration conditions (e.g., HNO₃/H₂SO₄ mixtures) must be optimized for regioselectivity at the 3'-position .
  • Step 2 : Cross-coupling (e.g., Suzuki-Miyaura) to assemble the biphenyl backbone. For example, coupling a brominated phenylboronic acid with a nitro-substituted aryl halide using Pd catalysts .
  • Step 3 : Oxidation of a methyl or alcohol substituent to the carboxylic acid group using KMnO₄ in alkaline conditions .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography.

Q. How is the compound characterized structurally?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm nitro and carboxylic acid groups. Aromatic protons show splitting patterns dependent on substitution .
    • IR : Identify ν(C=O) ~1700 cm⁻¹ (carboxylic acid) and ν(NO₂) ~1520/1350 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS). Expected [M-H]⁻ ion for C₁₃H₈NO₄: 242.0453 .

Q. What are the solubility and storage requirements?

Methodological Answer:

  • Solubility : Limited in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Test solubility incrementally .
  • Storage : Store in sealed containers at 2–8°C to prevent hydrolysis of the nitro or carboxylic acid groups. Desiccate to avoid moisture absorption .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed?

Methodological Answer:

  • Directed Ortho-Metallation : Use directing groups (e.g., -COOH) to control nitro group placement. For example, pre-functionalize the biphenyl core with a meta-directing group to favor 3'-nitration .
  • Computational Modeling : Employ DFT calculations to predict electron density maps and identify reactive sites. Compare with experimental results to refine conditions .

Q. What strategies optimize yield in cross-coupling steps?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining high yields (>80%) .

Q. How does the nitro group influence biological activity in drug discovery?

Methodological Answer:

  • Target Interaction Studies : Use SPR or ITC to measure binding affinity with enzymes (e.g., kinases) where nitro groups participate in hydrogen bonding or π-stacking .
  • Metabolic Stability Assays : Evaluate nitro reduction to amine metabolites in liver microsomes. Compare with analogues lacking nitro groups .

Q. How can computational methods predict reactivity or degradation pathways?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological targets to predict stability .
  • Degradation Studies : Use Gaussian-based QM calculations to identify hydrolysis or photolysis pathways under varying pH/UV conditions .

Data Contradictions and Validation

  • Synthesis Routes : and report Suzuki-Miyaura coupling for biphenyl assembly, while suggests Ullmann coupling. Validate via comparative studies to determine optimal conditions for nitro-substituted substrates.
  • Biological Activity : highlights nitro derivatives as kinase inhibitors, whereas emphasizes halogenated analogues for antimicrobial use. Conduct parallel bioassays to contextualize structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.